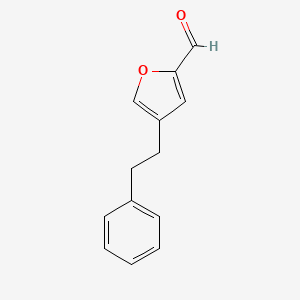

4-Phenethyl-furan-2-carbaldehyde

説明

4-Phenethyl-furan-2-carbaldehyde is a furan-based aldehyde derivative featuring a phenethyl group (–CH₂CH₂C₆H₅) substituted at the 4-position of the furan ring. Below, we compare it with structurally related furan-2-carbaldehyde derivatives documented in recent literature and commercial databases.

特性

分子式 |

C13H12O2 |

|---|---|

分子量 |

200.23 g/mol |

IUPAC名 |

4-(2-phenylethyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C13H12O2/c14-9-13-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 |

InChIキー |

SUAKVCDYDUALQH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CCC2=COC(=C2)C=O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 4-Phenethyl-furan-2-carbaldehyde and its analogs:

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in , –CF₃ in ) increase electrophilicity of the aldehyde, making these compounds reactive in nucleophilic additions or condensations. Halogenated substituents (e.g., –Cl, –Br in ) enhance bioactivity and resistance to metabolic degradation, favoring medicinal applications. Alkyl/alkoxy chains (e.g., –CH₂OCH₃ in ) improve solubility in non-polar solvents but reduce thermal stability.

Nitro-substituted analogs (e.g., ) exhibit higher density and melting points due to strong intermolecular interactions.

Synthetic Utility :

- Compounds with halogen atoms (e.g., ) are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems.

- Methoxy- or ethoxymethyl derivatives (e.g., ) serve as protecting groups for aldehydes in multi-step syntheses.

Pharmaceutical Intermediates

- 5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde (CAS 68502-13-6) is extensively used in synthesizing antipsychotic and antiviral agents due to its balanced lipophilicity and stability .

- 5-(4-Trifluoromethylphenyl) derivatives (e.g., ) are leveraged in agrochemicals for their resistance to hydrolysis under acidic conditions.

Material Science

- Nitro-substituted furan aldehydes (e.g., ) act as photoinitiators in UV-curable resins, with the nitro group facilitating radical formation upon irradiation.

Analytical Data

- Purity and structural confirmation of these compounds rely on HPLC, GC-MS, and NMR (e.g., ). For instance, 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde (CAS 591224-05-4) is characterized by distinct ¹H-NMR peaks at δ 9.8 (aldehyde proton) and δ 7.4–7.6 (aromatic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。